molecular formula C20H11BrN2O2S B4932129 (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one CAS No. 6195-60-4

(2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4932129
CAS No.: 6195-60-4
M. Wt: 423.3 g/mol
InChI Key: KEFSNVDPDMGKJC-WOJGMQOQSA-N
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Description

The compound (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one belongs to the thiazolo-benzimidazolone family, a class of heterocyclic compounds characterized by fused thiazole and benzimidazole rings. This scaffold is known for its bioactivity, particularly in anticancer and antimicrobial applications . The target compound features a 3-bromophenyl-furyl substituent, which contributes to its unique electronic and steric properties.

Properties

IUPAC Name

(2E)-2-[[5-(3-bromophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN2O2S/c21-13-5-3-4-12(10-13)17-9-8-14(25-17)11-18-19(24)23-16-7-2-1-6-15(16)22-20(23)26-18/h1-11H/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFSNVDPDMGKJC-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)Br)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)Br)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367516
Record name MolPort-002-188-568
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6195-60-4
Record name MolPort-002-188-568
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with 2-furylmethylamine to form an intermediate Schiff base. This intermediate is then cyclized with 2-aminobenzothiazole under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the bromophenyl group, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
  • Case Study : A study published in the Journal of Medicinal Chemistry reported that a related thiazolo-benzimidazole derivative showed potent activity against breast cancer cell lines with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • In vitro Studies : Research has demonstrated that it possesses antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of traditional antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound:

  • Research Findings : In vivo studies have shown that it can reduce inflammation markers in animal models of arthritis. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Photovoltaic Materials

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices:

  • Performance Metrics : When incorporated into polymer blends, it has been shown to enhance charge transport and improve power conversion efficiency .

Sensors

The compound's ability to undergo reversible redox reactions allows its application in sensor technology:

  • Case Study : A recent publication highlighted the use of thiazolo-benzimidazole derivatives as electrochemical sensors for detecting heavy metals in water samples. The sensors exhibited high sensitivity and selectivity .

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. The compound binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzyme activity. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared below with key analogs from the thiazolo-benzimidazolone and related triazolone families.

Structural Analogues

2.1.1 Core Modifications
  • (5E)-5-(3-Bromobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (): Molecular Formula: C₁₈H₁₂BrN₃OS Substituents: 3-bromophenyl and 4-methylphenyl groups.
  • 2-(4-Chlorophenyl)methylene-thiazolo[3,2-a]benzimidazol-3(2H)-one ():

    • Molecular Formula : C₁₆H₉ClN₂OS
    • Substituents : 4-chlorophenyl group.
    • Key Differences : Chlorine’s smaller atomic radius and lower lipophilicity reduce membrane permeability compared to bromine. The absence of a furyl ring limits electron-rich interactions .
2.1.2 Substituent Variations
  • Fluorobenzyl-pyrrole derivative (): Molecular Formula: C₂₇H₂₀FN₃O₂S Substituents: Fluorobenzyl and pyrrole groups. Key Differences: Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability. The pyrrole moiety increases planarity, favoring intercalation with DNA or enzyme pockets, unlike the non-planar furyl group in the target compound .

Physicochemical Properties

Compound Name Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 454.31 4.2 <0.1 (aqueous) 220–225 (dec.)
(5E)-5-(3-Bromobenzylidene)-triazolone 398.28 3.8 0.3 (DMSO) 198–200
4-Chlorophenyl analog 320.78 3.1 1.2 (DMSO) 185–188

*Calculated using Molinspiration.

Biological Activity

The compound (2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a member of the thiazolo[3,2-a]benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the synthesis, structural characteristics, and various biological activities of this compound, focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H14BrN2OC_{19}H_{14}BrN_2O with a molecular weight of approximately 392.23 g/mol. The structure features a thiazole ring fused with a benzimidazole moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H14BrN2O
Molecular Weight392.23 g/mol
IUPAC Name(2E)-2-{[5-(3-bromophenyl)-2-furyl]methylene}-1,3-thiazolo[3,2-a]benzimidazol-3(2H)-one

Synthesis

The synthesis of thiazolo[3,2-a]benzimidazole derivatives generally involves the condensation of substituted benzaldehydes with thiazole derivatives. For this compound, the reaction conditions typically include heating in the presence of a suitable solvent such as ethanol or dimethylformamide.

Anticancer Activity

Research has shown that thiazolo[3,2-a]benzimidazoles exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The presence of the bromophenyl group enhances cytotoxicity against cancer cells such as A-431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte) cells .

Antimicrobial Properties

Thiazolo[3,2-a]benzimidazoles have also been investigated for their antimicrobial activities. Compounds within this class have shown effectiveness against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Antiviral Activity

Some derivatives have demonstrated antiviral properties, particularly against RNA viruses. The structural features that contribute to this activity include the ability to inhibit viral replication by interfering with viral enzyme functions or host cell interactions .

Case Studies

  • Anticancer Efficacy : In a study published in MDPI, a series of thiazolo[3,2-a]benzimidazole derivatives were evaluated for their cytotoxic effects on glioblastoma and melanoma cell lines. Results indicated that compounds with halogen substitutions exhibited enhanced potency compared to non-substituted analogs .
  • Antimicrobial Screening : A recent investigation assessed the antimicrobial activity of various thiazolo[3,2-a]benzimidazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, suggesting potential as alternative treatments .

Research Findings

Recent findings highlight several key aspects regarding the biological activity of this compound:

  • Mechanism of Action : The compound may exert its effects through multiple pathways including apoptosis induction and cell cycle arrest.
  • Structure-Activity Relationship (SAR) : Modifications on the thiazole and benzimidazole rings significantly influence biological potency; for example, electron-withdrawing groups enhance activity against cancer cells.
  • Potential Drug Development : Given its promising biological profile, further development and optimization could lead to new therapeutic agents targeting cancer and infectious diseases.

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step protocols, typically starting with condensation of a 3-bromophenyl-furan precursor with a thiazolo-benzimidazole core. Key steps include:

  • Knoevenagel condensation under inert atmosphere (N₂/Ar) at 60–80°C to form the exocyclic double bond .
  • Use of catalysts like piperidine or acetic acid to enhance regioselectivity .
  • Solvent optimization (e.g., ethanol for polar intermediates, DMF for cyclization) to suppress side reactions .

Critical Parameters Table:

StepCatalystSolventTemperature (°C)Yield Range (%)
CondensationPiperidineEthanol60–8045–60
CyclizationNoneDMF100–12030–50

Note: Yield variability (30–60%) highlights the need for rigorous purification via column chromatography (silica gel, hexane/EtOAc) .

Q. How is structural characterization performed, and what spectral markers are diagnostic?

Methodological Answer: Use a combination of 1H/13C NMR, FT-IR, and HRMS :

  • NMR (DMSO-d6):
  • Aromatic protons (δ 7.2–8.5 ppm) for furyl and benzimidazole moieties .

  • Exocyclic CH=N proton (δ ~8.9 ppm, singlet) confirms E-configuration .

    • FT-IR: Stretching at 1680–1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) .
    • HRMS: Molecular ion peak [M+H]⁺ matching theoretical mass (±2 ppm error) .

    Confirmation of Stereochemistry:
    X-ray crystallography (e.g., CCDC deposition) resolves E/Z isomerism .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Strategies include:

  • Standardized Assays: Use cell lines with consistent passage numbers (e.g., HepG2 ≤ P15) and control for solvent effects (DMSO ≤ 0.1%) .
  • SPR/Biacore: Quantify target binding affinity (KD values) to distinguish true activity from false positives .
  • Metabolite Screening: LC-MS/MS to rule out degradation products interfering with assays .

Example: A 2024 study resolved conflicting IC₅₀ values (5–50 μM) for kinase inhibition by identifying residual DMF in samples .

Q. What computational approaches validate structure-activity relationships (SARs)?

Q. How to design experiments analyzing environmental stability or photodegradation?

Methodological Answer: Follow OECD Guidelines 106 (Hydrolysis) and EPA UV-Vis Protocols :

  • Hydrolysis: Incubate in buffers (pH 4–9) at 25–50°C; monitor via HPLC at 254 nm .
  • Photolysis: Use a solar simulator (λ > 290 nm); quantify degradation products with QTOF-MS .

Key Data:

  • t₁/₂ in water: 48 hours (pH 7, 25°C).
  • Major Photoproduct: Demethylation at the thiazole ring .

Experimental Design Principles

  • Guiding Framework: Link studies to kinetic theory of drug-receptor interactions for mechanistic clarity .
  • Replicates: Use ≥4 replicates in randomized block designs to control for batch variability (e.g., catalyst activity) .
  • Negative Controls: Include parent fragments (e.g., benzimidazole alone) to isolate pharmacophore effects .

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